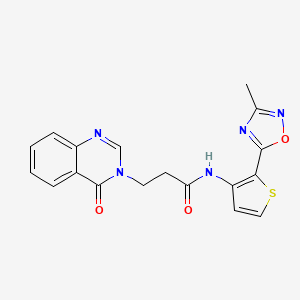

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of key intermediates such as carbohydrazides, oxadiazoles, and thiadiazoles, followed by cyclization and substitution reactions. For instance, the synthesis of bi-heterocyclic propanamides involved S-substitution and electrophile reactions, showcasing the complexity and versatility in synthetic strategies for these compounds (Abbasi et al., 2020).

Molecular Structure Analysis

The structural characterization of these compounds is crucial for understanding their properties and potential applications. Techniques such as NMR, IR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate their molecular structures. For example, the crystal structure of a related compound was determined, highlighting its conformational features and aiding in the understanding of its biological activities (Bai et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study by Al-Suwaidan et al. (2016) highlights the synthesis and antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity with significant potency. This class of compounds, related to the structure of N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, showed remarkable antitumor potential against various cancer cell lines, including CNS, renal, and breast cancer, with activity comparable to or exceeding that of the positive control, 5-FU. Molecular docking studies provided insights into their mechanism of action, particularly through ATP binding site inhibition in key enzymes like EGFR-TK and B-RAF kinase, highlighting their potential in melanoma treatment through B-RAF kinase inhibition (Al-Suwaidan et al., 2016).

Antimicrobial and Anti-Inflammatory Properties

Another research avenue explored the synthesis and biological evaluation of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives. These compounds were characterized for their psychotropic, anti-inflammatory, and cytotoxic activities. The findings revealed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against certain strains, suggesting a potential for multifaceted therapeutic applications (Zablotskaya et al., 2013).

Solubility and Pharmacokinetic Properties

The study of solubility and pharmacokinetic properties is crucial for drug development. Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 receptor antagonist with excellent solubility in water (>100 mg/mL), which is significant for both intravenous and oral administration. This research emphasizes the importance of solubility and bioavailability in the development of effective therapeutic agents (Harrison et al., 2001).

Synthesis and Characterization of Derivatives

Saeed et al. (2014) focused on the synthesis and characterization of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were synthesized through a series of reactions, starting from methyl 2-(quinolin-8-yloxy) acetate, showcasing the intricate chemistry involved in developing novel compounds with potential biological activities (Saeed et al., 2014).

Thermo-Physical Properties

Understanding the thermo-physical properties of chemical compounds is essential for their application in various fields, including pharmaceuticals. Godhani et al. (2013) conducted a systematic thermo-physical characterization of 1,3,4-oxadiazole derivatives, elucidating how structural modifications affect important parameters like Gibbs energy, enthalpy, and entropy of activation. Such studies are fundamental in predicting the behavior of new compounds under different conditions (Godhani et al., 2013).

Eigenschaften

IUPAC Name |

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c1-11-20-17(26-22-11)16-14(7-9-27-16)21-15(24)6-8-23-10-19-13-5-3-2-4-12(13)18(23)25/h2-5,7,9-10H,6,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUICFTFQYATRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)